molecular formula C17H25NO4 B8114957 Norbornene-PEG3 Propargyl

Norbornene-PEG3 Propargyl

Cat. No.: B8114957
M. Wt: 307.4 g/mol
InChI Key: HZNHTPACNRPJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG3 Propargyl is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and propargyl groups. Norbornene is a bicyclic hydrocarbon known for its rigidity and reactivity, while PEG provides solubility and biocompatibility. The propargyl group introduces an alkyne functionality, making this compound highly versatile for various chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG3 Propargyl typically involves the following steps:

    Preparation of Norbornene Derivative: Norbornene is first functionalized with a propargyl group.

    Attachment of PEG3: The PEG3 chain is then attached to the norbornene-propargyl intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Propargyl bromide, sodium hydride (NaH), and various nucleophiles.

    Cycloaddition: Diene compounds and Lewis acids as catalysts.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Various substituted propargyl derivatives.

    Cycloaddition: Cyclohexene derivatives.

    Oxidation: Carbonyl compounds like aldehydes and ketones.

    Reduction: Alkenes and alkanes.

Mechanism of Action

The mechanism of action of Norbornene-PEG3 Propargyl depends on its application:

Molecular Targets and Pathways:

    Drug Delivery: Targets specific receptors or cells, enhancing the efficacy and reducing side effects of drugs.

    Imaging: Targets specific biomarkers for accurate diagnosis and monitoring.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-2-6-20-8-10-22-11-9-21-7-5-18-17(19)16-13-14-3-4-15(16)12-14/h1,3-4,14-16H,5-13H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNHTPACNRPJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)C1CC2CC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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